N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide is a chemical compound classified as an isoxazole derivative. Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom within the ring structure. This specific compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor, which can be crucial in cancer treatment and other therapeutic areas .
The synthesis of N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide can be approached through various methodologies. Common synthetic routes for isoxazole derivatives include:
Technical details regarding these methods can vary based on specific reactants and conditions, but they generally require careful control of temperature and reaction times to optimize yields.
The molecular formula for N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide is CHNO. Its structure features:
Data regarding its physical properties include:
N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide can participate in various chemical reactions typical of amides and heterocycles:
The mechanism of action for N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide primarily revolves around its role as a kinase inhibitor. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy molecules to specific substrates, a critical process in cell signaling pathways.
Data supporting these mechanisms often come from biochemical assays demonstrating the compound's efficacy against specific kinase targets .
The physical and chemical properties of N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide are essential for understanding its behavior in various environments:
Relevant data includes:
N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide has several scientific uses:
Isoxazole derivatives span diverse therapeutic areas, with over 20 clinically approved agents demonstrating their pharmaceutical relevance. Key examples include:
Table 1: Clinically Approved Isoxazole-Based Therapeutics
Drug Name | Therapeutic Category | Molecular Target |
---|---|---|
Valdecoxib | Anti-inflammatory (COX-2 inhibitor) | Cyclooxygenase-2 |
Leflunomide | Immunosuppressant | Dihydroorotate dehydrogenase |
Sulfisoxazole | Antibacterial | Dihydropteroate synthase |
Danazol | Androgenic agent | Gonadotropin inhibitor |
Zonisamide | Anticonvulsant | Sodium/calcium channels |
The isoxazole ring contributes to these agents' efficacy through multiple mechanisms:
Recent advances include isoxazole-containing HSP90 inhibitors (exhibiting IC₅₀ values <100 nM) and tubulin-binding anticancer agents modeled after combretastatin A-4. Over 280 isoxazole derivatives with demonstrable anticancer activity have been reported since 2018, underscoring the scaffold's therapeutic potential [7] [10].
N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide (C₁₆H₁₄N₂O₂; MW 266.30 g/mol) represents a partially saturated isoxazole variant with distinctive structural features:
Table 2: Physicochemical Profile of N,5-Diphenyl-4,5-dihydro-3-isoxazolecarboxamide
Property | Value | Significance |
---|---|---|
Molecular formula | C₁₆H₁₄N₂O₂ | Balanced lipophilicity |
SMILES | O=C(C₁=NOC(C₂=CC=CC=C₂)C₁)NC₃=CC=CC=C₃ | Stereochemistry specification |
Hydrogen bond acceptors | 3 | Target interaction potential |
Hydrogen bond donors | 1 | Solubility parameter |
Predicted CCS (Ų) | 159.5 ([M+H]⁺) | Membrane permeability |
LogP (calculated) | 2.99 | Moderate lipophilicity |
This scaffold combines three pharmacophoric elements:
The compound exists as racemic 5-phenyl derivatives due to stereogenic center formation at C5 during synthesis. Resolution of enantiomers could potentially yield stereoselective biological activities, as observed in analogous dihydroisoxazole systems [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1